molecular formula C14H15NO2 B1318601 2-(3-Methoxyphenoxy)-5-methylaniline CAS No. 946715-84-0

2-(3-Methoxyphenoxy)-5-methylaniline

Cat. No.: B1318601
CAS No.: 946715-84-0
M. Wt: 229.27 g/mol
InChI Key: QFFKBDRKAXGJQN-UHFFFAOYSA-N
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Description

2-(3-Methoxyphenoxy)-5-methylaniline is an organic compound that belongs to the class of aryloxy anilines This compound is characterized by the presence of a methoxy group (-OCH₃) attached to a phenoxy ring, which is further connected to an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methoxyphenoxy)-5-methylaniline typically involves the nucleophilic aromatic substitution reaction. One common method starts with the reaction of 3-methoxyphenol with 2-chloro-5-methylaniline in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and advanced purification techniques, such as recrystallization and chromatography, are often employed to achieve high-quality products .

Chemical Reactions Analysis

Types of Reactions

2-(3-Methoxyphenoxy)-5-methylaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(3-Methoxyphenoxy)-5-methylaniline has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3-Methoxyphenoxy)-5-methylaniline involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The compound’s effects are often mediated through its ability to form hydrogen bonds and other interactions with target molecules .

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Methoxyphenoxy)aniline
  • 3-Methoxyphenol
  • 2-Methoxyphenol

Uniqueness

2-(3-Methoxyphenoxy)-5-methylaniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, and bioactivity, making it a valuable compound for various applications .

Properties

IUPAC Name

2-(3-methoxyphenoxy)-5-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2/c1-10-6-7-14(13(15)8-10)17-12-5-3-4-11(9-12)16-2/h3-9H,15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFFKBDRKAXGJQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC2=CC=CC(=C2)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001276448
Record name 2-(3-Methoxyphenoxy)-5-methylbenzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001276448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

946715-84-0
Record name 2-(3-Methoxyphenoxy)-5-methylbenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=946715-84-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(3-Methoxyphenoxy)-5-methylbenzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001276448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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